Bis(4-chlorophenyl)acetic acid
Description
Historical Context and Evolution of Scientific Inquiry on Dichlorodiphenyltrichloroethane (DDT) Metabolites
The scientific journey into the metabolic fate of Dichlorodiphenyltrichloroethane (DDT) began shortly after its widespread use as an insecticide in the 1940s. diva-portal.orgebsco.com Initially lauded for its effectiveness in controlling vector-borne diseases like malaria and typhus, concerns about its environmental persistence and potential toxicity soon prompted rigorous investigation. diva-portal.orgebsco.comnih.gov The first synthesis of DDT occurred in 1874, but its insecticidal properties were not discovered until 1939 by Paul Müller, a discovery that earned him a Nobel Prize in 1948. ebsco.com
Early research in the mid-1940s focused on understanding how living organisms process this potent chemical. In 1945, a pivotal study identified Bis(4-chlorophenyl)acetic acid (DDA) as a major water-soluble metabolite of DDT in the urine of rabbits that had been exposed to the insecticide. dss.go.th This discovery marked a crucial turning point, shifting a part of the scientific focus from the parent compound, DDT, to its breakdown products.
The evolution of analytical techniques played a significant role in advancing the understanding of DDT metabolites. The development of gas chromatography-electron capture detector (GC-ECD) and later, gas chromatography-mass spectrometry (GC-MS), provided researchers with the tools to detect and quantify minute concentrations of DDA and other metabolites in various environmental and biological samples. nih.gov This technological advancement allowed for a more detailed and accurate picture of the metabolic pathways of DDT.
Throughout the latter half of the 20th century, as the environmental impact of DDT became more apparent, leading to its ban in many countries in the 1970s, research on its metabolites intensified. nih.govepa.gov Scientists sought to understand the persistence, bioaccumulation, and potential toxicity of these compounds, with DDA being a central subject of this extensive body of research.
Significance of this compound as a Key Metabolic Product and Environmental Contaminant in Research
This compound (DDA) is recognized as the principal urinary metabolite of DDT in humans and various other organisms. nih.govnih.gov This makes it an invaluable biomarker for assessing human exposure to DDT. nih.govhealthmatters.io Unlike its lipophilic parent compound, DDT, which is stored in fatty tissues, DDA is water-soluble and is excreted in the urine. nih.govhealthandenvironment.org This property allows for non-invasive monitoring of recent or ongoing DDT exposure through urinalysis. nih.gov
The significance of DDA extends beyond its role as a biomarker. It is a persistent environmental contaminant in its own right. dss.go.th Studies have shown that DDT in the environment, particularly in aquatic systems, can be metabolized to DDA. dss.go.th For instance, research in the Teltowkanal in Berlin, Germany, revealed that DDT is metabolized anaerobically to DDD (Dichlorodiphenyldichloroethane), which then converts to the persistent DDA in the aquatic system. dss.go.th This highlights DDA's role as a key and persistent metabolite in the environment, long after the use of DDT has ceased.
Furthermore, DDA has been detected in various environmental compartments, including surface water and groundwater, often mobilized from contaminated sediments. epa.gov Its presence in drinking water sources has raised public health concerns, prompting further research into its environmental fate and transport. epa.gov The study of DDA provides crucial insights into the long-term environmental legacy of DDT contamination.
Contemporary Research Paradigms and Emerging Areas of Investigation
Modern research on this compound has shifted towards more nuanced and sophisticated areas of investigation, driven by advancements in analytical chemistry and a deeper understanding of environmental and biological systems.
One contemporary research paradigm focuses on the development of highly sensitive and specific analytical methods for DDA detection. escholarship.org This includes the use of advanced techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve lower detection limits and improve the accuracy of exposure assessments, particularly for low-level environmental and occupational exposures. researchgate.net
Another emerging area of investigation is the use of DDA forensics. This involves using the analysis of DDA and other DDT metabolites to trace the sources and degradation pathways of DDT contamination in the environment. ddaforensics.comddaforensics.com This approach is crucial for environmental remediation and for understanding the ongoing transformation of historical DDT residues.
Furthermore, there is growing interest in the potential for DDA to be used in biomonitoring of wildlife to assess current environmental exposure to DDT. escholarship.org Research has explored the use of chickens as sentinel species, analyzing DDA in their feces to monitor for recent DDT exposure in the environment. escholarship.org This innovative approach can provide valuable data on the current bioavailability of DDT and its metabolites in specific ecosystems.
The tables below provide key data on this compound and a list of related compounds mentioned in this article.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀Cl₂O₂ |
| Molar Mass | 281.1 g/mol nih.gov |
| Appearance | White to off-white solid cymitquimica.com |
| Melting Point | 167-169 °C sigmaaldrich.com |
| Water Solubility | Low cymitquimica.com |
| IUPAC Name | 2,2-bis(4-chlorophenyl)acetic acid nih.gov |
| CAS Number | 83-05-6 cymitquimica.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | DDA |
| Dichlorodiphenyltrichloroethane | DDT |
| Dichlorodiphenyldichloroethane | DDD |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOCIFXUGBYCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040699 | |
| Record name | p,p'-DDA | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-05-6 | |
| Record name | Bis(4-chlorophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(p-chlorophenyl)acetic acid | |
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| Record name | Bis(4-chlorophenyl)acetic acid | |
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| Record name | p,p'-DDA | |
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| Record name | Bis(p-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2-BIS(4-CHLOROPHENYL)ACETIC ACID | |
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Environmental Occurrence, Fate, and Transport Dynamics of Bis 4 Chlorophenyl Acetic Acid
Distribution and Persistence in Environmental Compartments
The physicochemical properties of DDA, particularly its polarity, govern its distribution and persistence in the environment. Unlike its parent compound DDT, which is highly lipophilic and readily adsorbs to organic matter, DDA's greater water solubility facilitates its transport within aquatic systems, leading to a distinct environmental profile.
Aquatic Ecosystems: Analysis of Presence in Surface Water, Groundwater, and Sediments
DDA has been identified as a major contaminant in surface waters, with notable studies highlighting its prevalence in areas with a history of DDT manufacturing and use. dss.go.th Research conducted in the Teltowkanal in Berlin, Germany, revealed DDA as a primary contaminant, reaching concentrations at the microgram per liter level. dss.go.th This contamination is a direct legacy of past industrial discharges. epa.gov
The polar nature of DDA contributes significantly to its mobility, allowing it to leach from contaminated soils and sediments into groundwater. epa.gov This has raised concerns about the potential contamination of drinking water sources. dss.go.th Studies have confirmed the presence of DDA in groundwater wells, indicating its persistence and transport through subsurface environments. dss.go.thepa.gov In some cases, DDA concentrations in groundwater have been found to exceed those in the adjacent surface water, suggesting historical contamination and long-term persistence in aquifers. dss.go.th
The presence of DDA in sediments is more variable. While its parent compounds, DDT and its less polar metabolite Dichlorodiphenyldichloroethane (DDD), are strongly associated with sediments, DDA is not always found at significant concentrations in this compartment. dss.go.th For instance, in the Teltowkanal sediments, DDD was the dominant residue, indicating that the transformation of DDT occurred under anaerobic conditions. dss.go.th
Table 1: Concentration of Bis(4-chlorophenyl)acetic acid (DDA) in Aquatic Environments This table is interactive. Click on the headers to sort the data.
| Location | Water Body Type | DDA Concentration (µg/L) | Key Findings |
| Teltowkanal, Berlin, Germany | Surface Water | Up to microgram per liter levels | Identified as a major contaminant from historical DDT production. dss.go.th |
| Teltowkanal vicinity, Berlin, Germany | Groundwater | Up to 1.7 µg/L (p,p'-DDA) and 0.28 µg/L (o,p'-DDA) | Demonstrates leaching from surface water and persistence in aquifers. dss.go.th |
Terrestrial Environments: Investigation of Occurrence in Soil and Association with Particulate Matter
DDT and its metabolites are known to adsorb readily to soils and sediments, which can act as long-term sinks and sources of these compounds to the wider environment. healthmatters.io While specific quantitative data on DDA concentrations in various soil types remains an area for further research, the sorption behavior of similar compounds suggests that DDA's association with soil particles is influenced by factors such as soil organic matter content and pH. The sorption of weak acid herbicides, like 2,4-D which shares structural similarities with DDA, is known to be affected by these soil properties. researchgate.netnih.gov The interassociation of major soil constituents like montmorillonite, ferrihydrite, and humic acid can create complex sorption behaviors for ionizable contaminants. dss.go.th
Atmospheric Presence and Implications for Long-Range Environmental Transport
While the long-range atmospheric transport of the more volatile parent compound DDT is well-documented, leading to its global distribution, the atmospheric presence of DDA itself is not as well understood. healthmatters.io The detection of pesticides and their metabolites in the atmosphere requires specialized monitoring techniques. nih.govnih.gov Given DDA's lower volatility compared to DDT, its potential for long-range atmospheric transport is likely to be lower. However, the transport of DDT-laden dust particles and subsequent degradation to DDA in remote locations cannot be entirely ruled out and warrants further investigation.
Environmental Degradation Pathways and Mechanistic Studies
The transformation of DDA in the environment is a slow process involving both abiotic and biotic mechanisms. Understanding these degradation pathways is crucial for predicting its long-term fate and potential for natural attenuation.
Abiotic Transformation Processes: Characterization of Photodegradation Products and Kinetics
The abiotic degradation of DDA can be influenced by sunlight through photodegradation. While detailed kinetic studies on the photodegradation of DDA are limited, some research has identified potential transformation products. For instance, 4,4'-dichlorobenzophenone (B107185) (DBP) has been mentioned as a possible photodegradation product of DDA. dss.go.th The efficiency of such photochemical reactions in atmospheric aqueous solutions can be influenced by various factors, including the presence of other chemical species. researchgate.net Further research is needed to fully characterize the photodegradation kinetics and identify all transformation products of DDA under various environmental conditions. mdpi.comnih.govresearchgate.net
Biotic Degradation Processes: Elucidation of Microbial and Fungal Roles
Microorganisms, including bacteria and fungi, play a role in the breakdown of DDA in the environment. nih.govnih.gov Several bacterial strains have been shown to cometabolize DDT and its metabolites. Resting cells of certain bacteria have demonstrated the ability to oxidize DDA. nih.gov
Fungi have also been implicated in the transformation of DDA. For example, the fungus Aspergillus conicus has been observed to convert a significant portion of DDA into unidentified or unextractable water-soluble products. nih.gov This suggests that fungi may contribute to the detoxification of DDA in the environment. The degradation of other chlorinated aromatic compounds by fungi often involves enzymes such as laccases and cytochrome P450s. mdpi.com The complete mineralization of DDT and its metabolites, including DDA, likely involves a consortium of microorganisms with diverse metabolic capabilities. researchgate.net The degradation of DDE by the bacterial strain Stenotrophomonas sp. DXZ9 has been studied, though the metabolites were not fully elucidated. hilarispublisher.com The anaerobic degradation pathway of DDT can lead to the formation of DDA through a series of intermediates. ethz.ch
Aerobic Biotransformation Pathways and Intermediates
Information on the complete aerobic biotransformation pathway of DDA is not extensively detailed in the available scientific literature. Much of the research has focused on the degradation of its parent compound, DDT, where DDA is often identified as a polar and water-soluble metabolite.
However, some studies have indicated that DDA can be further metabolized by certain microorganisms. For instance, the bacterium Aerobacter aerogenes has been shown to metabolize DDA. The proposed pathway involves the conversion of DDA to dichlorobenzophenone (DBP), with potential intermediates including dichlorobenzhydrol (DBH) and dichlorophenylmethane (DPM). The final products of this aerobic degradation pathway can eventually be mineralized to carbon dioxide, water, and chloride ions.
The general aerobic degradation of chlorinated aromatic compounds often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. In the case of DDA, it is hypothesized that microbial enzymes, such as dioxygenases, could initiate the degradation process by introducing hydroxyl groups onto the chlorophenyl rings. This would be followed by cleavage of the aromatic ring and subsequent metabolism of the resulting aliphatic acids.
| Intermediate/Metabolite | Chemical Formula | Role in Pathway |
| Dichlorobenzhydrol (DBH) | C₁₃H₁₀Cl₂O | Intermediate |
| Dichlorophenylmethane (DPM) | C₁₃H₁₀Cl₂ | Intermediate |
| Dichlorobenzophenone (DBP) | C₁₃H₈Cl₂O | Metabolite |
Anaerobic Biotransformation Pathways and Key Metabolites
Under anaerobic conditions, the biotransformation of this compound follows different pathways, primarily involving reductive dechlorination. In anoxic environments, such as saturated soils and sediments, DDA is known to be a persistent metabolite of DDT degradation.
One of the key anaerobic transformation pathways for DDA is its conversion to bis(4-chlorophenyl)methane (DDM). This reaction involves the decarboxylation of DDA, where the carboxylic acid group is removed. DDM is a less polar compound than DDA and may have different environmental fate characteristics.
The anaerobic degradation of DDT to DDA itself proceeds through a series of reductive dechlorination steps, with 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) being a major intermediate. DDD is then further transformed to DDA, with 1-chloro-2,2-bis(4-chlorophenyl)ethane (DDMS) being identified as an intermediate in this conversion. The persistence of DDA in anaerobic environments suggests that its further degradation is a slow process.
| Intermediate/Metabolite | Chemical Formula | Role in Pathway |
| 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) | C₁₄H₁₀Cl₄ | Precursor to DDA |
| 1-chloro-2,2-bis(4-chlorophenyl)ethane (DDMS) | C₁₄H₁₁Cl₃ | Intermediate |
| bis(4-chlorophenyl)methane (DDM) | C₁₃H₁₀Cl₂ | Metabolite |
Bioavailability and Trophic Transfer in Ecological Food Webs
The extent to which this compound becomes available to living organisms and is transferred through food chains is a critical aspect of its environmental risk. Its relatively higher water solubility compared to DDT and DDE influences its distribution and bioaccumulation potential.
Bioaccumulation Potential within Environmental Matrices
This compound has been detected in various environmental compartments, including soil, sediment, and water. Its presence in these matrices makes it available for uptake by a range of organisms.
In aquatic environments, DDA has been found in sediments, where it can be a long-term source of contamination. The bioaccumulation of DDA from sediment into benthic organisms is a key entry point into the aquatic food web. The Biota-Sediment Accumulation Factor (BSAF) is a metric used to quantify the bioaccumulation of sediment-associated contaminants into organisms. While specific BSAF values for DDA are not widely reported, the high BSAF values observed for total DDT compounds suggest a significant potential for bioaccumulation from sediments.
In terrestrial ecosystems, DDA, along with other DDT-related compounds, can accumulate in the soil. Earthworms and other soil-dwelling invertebrates can then take up these contaminants, making them available to higher trophic levels. Biota-soil-accumulation factors (BSAFs) for DDT-related compounds in earthworms have been shown to be greater than one, indicating bioaccumulation from the soil.
Biomagnification in Terrestrial and Aquatic Food Chains
Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. While the biomagnification of the highly lipophilic DDT and DDE is well-established, the potential for DDA to biomagnify is less clear, primarily due to its greater water solubility, which facilitates excretion.
However, as a persistent metabolite within organisms, DDA contributes to the total body burden of DDT-related compounds and can be transferred through trophic levels. Studies in both aquatic and terrestrial food webs have demonstrated the biomagnification of total DDT compounds.
In terrestrial food chains, such as those involving earthworms and avian predators like the American robin, significant biomagnification factors (BMFs) for DDT-related compounds have been observed. These studies indicate that despite its lower lipophilicity, DDA is part of the suite of DDT compounds that are transferred and can accumulate in higher trophic level organisms.
Metabolism and Biotransformation in Biological Systems
Excretion and Elimination Kinetics of Bis(4-chlorophenyl)acetic Acid
The conversion of lipophilic DDT into the more water-soluble DDA is a critical detoxification step that facilitates its elimination from the body. The kinetics of DDA excretion are dependent on the precursor compound and the route of elimination.
Renal excretion is the primary route for the elimination of DDA from the human body. cdc.govnih.gov As the main water-soluble metabolite of DDT, DDA is readily filtered by the kidneys and excreted in the urine, making it an effective biomarker for assessing recent or ongoing DDT exposure. researchgate.netnih.gov
Studies involving human volunteers have provided detailed insights into its elimination kinetics. When DDA is ingested directly, it is rapidly absorbed and excreted, with urinary levels peaking quickly and returning to baseline within two to three days after dosing ceases. tandfonline.comtandfonline.com In contrast, when DDA is formed metabolically from ingested DDT or DDD, its excretion is much more prolonged. tandfonline.com Urinary DDA levels rise within 24 hours of DDT or DDD ingestion but remain significantly elevated for months after the exposure ends, reflecting the slow release of the parent compounds from lipid stores and their subsequent metabolism. tandfonline.comcdc.gov In some studies, urinary DDA accounted for nearly half of the estimated ingested DDT-related material. tandfonline.com Metabolite profiling in urine has shown that DDA can be excreted in its free form or as conjugates with compounds such as glycine, serine, and glucuronic acid. cdc.gov
Urinary DDA Excretion in Human Volunteers
| Compound Administered | Dose | Time to Detectable Increase in Urinary DDA | Duration of Elevated Excretion Post-Dose |
|---|---|---|---|
| DDA | 5 mg/day | < 24 hours | 2-3 days |
| DDD | 5 mg/day | < 24 hours | > 4 months |
| DDT | 5-20 mg/day | < 24 hours | > 4 months |
In addition to renal clearance, DDA and other DDT metabolites are eliminated via the feces, a process that is closely linked to biliary excretion. nih.govepa.gov Metabolites of DDT can be secreted from the liver into the bile and then transported to the intestinal tract for fecal elimination. nih.gov
Early studies in vertebrates identified DDA as a major metabolite in both feces and urine. epa.gov It has been suggested that fecal DDA may not be present in its free form but rather as derivatives or conjugates, such as amides or bile acid conjugates. epa.govcdc.gov This pathway allows for the elimination of metabolites that may be too large for efficient renal filtration or that are actively transported into the bile by the liver. While urinary excretion is considered the principal route for DDA, fecal elimination represents a significant secondary pathway for clearing DDT metabolites from the body. cdc.gov
Elimination Half-Life and Persistence in Biological Tissues
While specific elimination half-life data for this compound (DDA) itself is not extensively documented, its persistence in biological systems is intrinsically linked to the pharmacokinetics of its parent compound, DDT, and its precursor, DDE (dichlorodiphenyldichloroethylene). DDT and DDE are highly lipophilic and tend to accumulate in adipose tissue, leading to long-term persistence in the body. DDA, being a more polar and water-soluble metabolite, is more readily excreted from the body, primarily through urine.
Studies in rats have shown that after administration of DDE, the half-lives for its elimination from adipose tissue and the total body were significantly longer than from blood and lean tissues, where half-lives of 8-12 days were observed. This slow elimination of the parent compounds from fat depots results in a continuous, low-level formation and subsequent excretion of DDA. Therefore, while DDA itself may have a shorter biological half-life, its presence in the body can be prolonged due to the slow release of DDT and DDE from adipose stores. The excretion of DDA is considered to be limited by the slow rate of formation of polar metabolites from DDE.
The persistence of DDA's precursors in tissues means that DDA can be detected in biological samples, such as urine, for extended periods following exposure to DDT, making it a valuable biomarker for assessing long-term exposure.
Comparative Metabolic Studies Across Diverse Organisms
The metabolism of DDT to DDA is a common pathway observed across a wide range of organisms. However, the efficiency and specific nuances of these metabolic processes can vary between different species.
Mammalian Metabolism: Investigations in Human, Rodent, and Primate Models
In mammals, including humans, rodents, and primates, the metabolism of DDT follows a generally similar pathway, with DDA being a major urinary metabolite. The primary route of DDA formation involves the transformation of DDT to DDD (dichlorodiphenyldichloroethane), which is then further metabolized to DDA.
Human Metabolism: In humans, DDA is the principal water-soluble metabolite of DDT and is readily excreted in the urine. This makes urinary DDA levels a reliable indicator of recent or ongoing exposure to DDT.
Rodent Metabolism: Studies in rats have provided significant insights into the renal handling of DDA. Research has shown that DDA is actively secreted by the renal proximal tubule. Kinetic analyses in rat renal cortical slices have demonstrated that DDA is a potent competitive inhibitor of the organic acid transport system. Furthermore, a large portion of DDA within renal cells is reversibly bound to proteins or other macromolecules. While rats are a valuable model, there are known species differences in drug metabolism compared to humans, particularly in the activity of certain cytochrome P450 enzymes, which could influence the rate of DDA formation and elimination.
Primate Metabolism: Non-human primates are often considered better metabolic models for humans than rodents for certain compounds. While specific, detailed comparative studies on the metabolism of DDA in a wide range of primate species are not abundant in the readily available literature, the general metabolic pathways are expected to be broadly similar to those in humans. Studies on the metabolism of other xenobiotics in monkeys have highlighted both similarities and differences compared to humans and rats, underscoring the importance of species selection in toxicological studies.
Avian Metabolism and Application in Sentinel Species Monitoring
Birds are recognized as important bioindicators of environmental contamination with persistent organic pollutants like DDT. Various avian species, due to their position in the food web and wide geographical distribution, serve as effective sentinel species for monitoring the presence and effects of these compounds.
The metabolism of DDT in birds also leads to the formation of DDA, although the specific efficiencies and pathways can differ from mammals. The presence of DDT and its metabolites, including DDA, has been widely documented in various tissues of different bird species. Monitoring these levels in sentinel species such as ducks can provide valuable information on the extent of environmental contamination with DDT. The analysis of DDA in avian samples can be a useful biomarker to assess exposure to DDT in wild bird populations.
In Vitro and In Vivo Microbial/Fungal Biotransformation
Microorganisms, including bacteria and fungi, play a crucial role in the environmental degradation of persistent organic pollutants like DDT and its metabolites.
Microbial Biotransformation: Numerous bacterial species have been shown to degrade DDT and its derivatives. The degradation pathways can vary depending on the microbial species and environmental conditions (aerobic vs. anaerobic). Some bacteria can mineralize DDA, breaking it down into simpler, less harmful compounds. For instance, a mixed culture of Arthrobacter sp. and Micrococcus sp. has been shown to utilize a related compound, 4-chloroacetophenone, as a sole carbon and energy source, indicating the potential for microbial breakdown of chlorinated aromatic structures. Other studies have identified various metabolites from the bacterial degradation of 4-chlorobiphenyl, a compound structurally similar to the building blocks of DDA.
Fungal Biotransformation: Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant organic compounds, including DDT and its metabolites. These fungi secrete powerful extracellular enzymes that can initiate the breakdown of complex molecules. The biotransformation of DDA by fungi can lead to the formation of various intermediate products. Synergistic interactions between fungi and bacteria can enhance the degradation process, with fungi initiating the breakdown and bacteria further metabolizing the intermediates. This highlights the complex interplay of different microbial communities in the environmental fate of this compound.
| Organism Type | Key Metabolic Features | Research Focus |
| Mammals (Human, Rodent, Primate) | DDA is a major urinary metabolite of DDT. Active renal secretion in rodents. | Biomonitoring of DDT exposure, understanding renal transport mechanisms, and species differences in metabolism. |
| Avian | DDA is a metabolite of DDT. Used as a biomarker in sentinel species. | Environmental monitoring of DDT contamination and its impact on wildlife. |
| Microbial (Bacteria) | Capable of degrading DDA and related chlorinated aromatic compounds. | Bioremediation of DDT-contaminated sites and understanding degradation pathways. |
| Fungal | White-rot fungi can initiate the breakdown of DDA through extracellular enzymes. | Bioremediation and understanding the synergistic role with bacteria in degradation. |
Advanced Analytical Methodologies for Detection and Quantification of Bis 4 Chlorophenyl Acetic Acid
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of subsequent analyses. The choice of extraction technique largely depends on the sample matrix (e.g., urine, plasma, water, or soil) and the physicochemical properties of DDA.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For an acidic compound like DDA, a reversed-phase sorbent is often employed.
A typical SPE protocol for the extraction of DDA from a urine sample might involve a C18 or a polymeric sorbent. The general steps are outlined below:
Column Conditioning: The SPE cartridge is first activated with an organic solvent like methanol (B129727), followed by equilibration with water or a buffer to ensure reproducible interaction with the analyte.
Sample Loading: The pre-treated urine sample (often acidified to ensure DDA is in its non-ionized form) is passed through the conditioned cartridge. DDA is retained on the solid phase sorbent through hydrophobic interactions.
Washing: The cartridge is washed with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove hydrophilic interferences that were not retained or are weakly bound to the sorbent.
Elution: The retained DDA is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. This eluate, now containing the concentrated and purified analyte, is then typically evaporated to dryness and reconstituted in a suitable solvent for derivatization and chromatographic analysis.
The following table provides an example of a solid-phase extraction protocol for Bis(4-chlorophenyl)acetic acid.
| Step | Procedure | Details |
| 1. Cartridge Conditioning | Condition a C18 SPE cartridge. | Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge. |
| 2. Sample Preparation | Prepare the aqueous sample. | Acidify the sample (e.g., urine) to a pH below 2 with a strong acid like HCl. |
| 3. Sample Loading | Load the prepared sample. | Pass the acidified sample through the conditioned C18 cartridge at a slow, steady flow rate. |
| 4. Washing | Wash the cartridge to remove interferences. | Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities. |
| 5. Analyte Elution | Elute the retained DDA. | Elute DDA from the cartridge with 5 mL of a solvent like ethyl acetate (B1210297) or methanol. |
| 6. Post-Elution | Prepare the eluate for analysis. | The eluate is collected, dried under a gentle stream of nitrogen, and then reconstituted for derivatization. |
Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For DDA extraction from biological fluids like urine or plasma, the pH of the aqueous phase is a critical parameter.
The procedure generally involves:
Adjusting the pH of the aqueous sample (e.g., urine) to be acidic (pH < 2). This ensures that the carboxylic acid group of DDA is protonated, making the molecule less polar and more soluble in organic solvents.
The acidified sample is then vigorously mixed with a water-immiscible organic solvent, such as hexane (B92381) or a mixture of hexane and diethyl ether.
During mixing, DDA partitions from the aqueous phase into the organic solvent.
After allowing the phases to separate, the organic layer containing DDA is collected.
This extraction process may be repeated multiple times to improve recovery. The combined organic extracts are then dried (e.g., over anhydrous sodium sulfate), concentrated, and prepared for derivatization. nih.govresearchgate.net
The table below details a typical liquid-liquid extraction procedure for this compound.
| Step | Procedure | Details |
| 1. Sample pH Adjustment | Acidify the aqueous sample. | Adjust the pH of the urine or plasma sample to < 2 using an acid (e.g., sulfuric acid). |
| 2. Addition of Organic Solvent | Add the extraction solvent. | Add a water-immiscible organic solvent, such as hexane or diethyl ether, to the sample. |
| 3. Extraction | Mix the phases thoroughly. | Vigorously shake or vortex the mixture for several minutes to facilitate the transfer of DDA into the organic phase. |
| 4. Phase Separation | Separate the aqueous and organic layers. | Allow the mixture to stand or centrifuge to achieve clear separation of the two liquid phases. |
| 5. Collection of Organic Phase | Collect the solvent containing the analyte. | Carefully remove the upper organic layer containing the extracted DDA. Repeat the extraction for higher recovery. |
| 6. Drying and Concentration | Prepare the extract for the next step. | The combined organic extracts are dried, often with anhydrous sodium sulfate, and then concentrated. |
Due to its polarity and low volatility, DDA is not ideal for direct analysis by gas chromatography. Therefore, a derivatization step is essential to convert the carboxylic acid group into a less polar, more volatile ester. This process also enhances the sensitivity of the analyte for electron capture detection.
Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for carboxylic acids, including DDA. nih.govresearchgate.net The reaction involves the formation of a pentafluorobenzyl (PFB) ester. This derivative is not only more volatile but also highly responsive to an electron capture detector due to the presence of the electronegative fluorine atoms.
The derivatization reaction is typically carried out by reacting the dried extract containing DDA with PFBBr in the presence of a base catalyst, such as diisopropylethylamine, in a suitable organic solvent. The reaction is often performed at room temperature or with gentle heating for a specific duration to ensure complete conversion. nih.govresearchgate.net
Chromatographic and Mass Spectrometric Techniques
Following sample preparation and derivatization, the DDA-pentafluorobenzyl-ester derivative is analyzed using high-resolution chromatographic techniques, often coupled with sensitive detectors.
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the detection of electrophilic compounds, such as the PFB ester of DDA. The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the DDA derivative from other components in the extract based on their boiling points and interactions with the column's stationary phase.
As the DDA-PFB-ester elutes from the column, it enters the ECD, which contains a radioactive source (typically Nickel-63) that emits beta particles. These particles ionize the carrier gas, creating a steady current. When an electronegative compound like the DDA derivative passes through, it captures some of the electrons, causing a decrease in the current. This change in current is measured as a peak, and the area of the peak is proportional to the amount of the analyte. A typical analysis of the DDA-pentafluorobenzyl-ester derivative can achieve a limit of detection of around 0.1 µg/L in urine. nih.govresearchgate.net
The table below presents typical instrumental parameters for GC-ECD analysis.
| Parameter | Value/Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | Initial 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
For confirmation of the identity of DDA and for highly selective quantification, gas chromatography-mass spectrometry (GC-MS) is employed. When operated in the selected ion monitoring (SIM) mode, GC-MS offers excellent sensitivity and specificity.
In GC-MS, after separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).
In SIM mode, instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the DDA-pentafluorobenzyl-ester derivative. This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits, typically around 2 µg/L in urine for the DDA derivative. nih.govresearchgate.net The selection of a primary quantifier ion and one or more secondary qualifier ions provides a high degree of confidence in the identification of the analyte. The ratio of the qualifier to quantifier ion intensities should be consistent between the sample and a known standard. For the DDA-PFB ester, characteristic ions would include fragments related to the DDA structure and the pentafluorobenzyl group (m/z 181).
The following table outlines common parameters for GC-MS (SIM) analysis.
| Parameter | Value/Condition |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Quantifier Ion (example) | A specific fragment ion of the DDA-PFB ester (e.g., m/z 235) |
| Qualifier Ions (example) | Other characteristic fragment ions (e.g., m/z 181, 237) |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Confirmatory Analysis
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) serves as a powerful and highly specific technique for the confirmatory analysis of this compound (DDA). Due to the polar nature of DDA, a derivatization step is typically required prior to GC analysis to convert it into a more volatile and thermally stable compound. A common method involves esterification, for example, using pentafluorobenzyl bromide to create a stable DDA-pentafluorobenzyl-ester derivative nih.gov.
The GC column separates the derivatized DDA from other components in the sample extract based on its retention time. Following separation, the analyte enters the tandem mass spectrometer. In this instrument, a precursor ion, which is a characteristic fragment of the derivatized DDA molecule, is selected in the first quadrupole. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are monitored in the second quadrupole.
Confirmation of DDA is achieved based on stringent criteria ebi.ac.uk:
The retention time of the analyte in the sample must match that of a known reference standard analyzed under the same conditions.
The ratio of abundances of the selected product ions in the sample must correspond to the ratios observed for the reference standard.
This process, often referred to as Selected Reaction Monitoring (SRM), significantly enhances selectivity and reduces background noise, making GC-MS/MS an exceptionally reliable method for confirming the presence of DDA, even in complex biological matrices like urine nih.gov.
Applications of Pyrolysis-Gas Chromatography/Mass Spectrometry in Bound Residue Analysis
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized analytical technique employed to investigate non-extractable, or "bound," residues of contaminants in environmental matrices. This method is particularly valuable for understanding the fate of persistent compounds like DDA that may become strongly associated with sediment or soil organic matter researchgate.net.
The technique involves the controlled thermal degradation (pyrolysis) of a solid sample in an inert atmosphere, which breaks down large macromolecules and releases the bound residues into smaller, volatile fragments. These fragments are then swept into a gas chromatograph for separation and subsequently identified by a mass spectrometer. The resulting chromatogram, or pyrogram, provides a chemical fingerprint of the original sample.
In the context of DDA, Py-GC/MS has been applied to analyze sediment residues that have already undergone solvent extraction researchgate.net. This allows for the identification and quantification of DDA and related DDT metabolites that were not accessible through conventional extraction methods. Studies on sediment from the Teltow Canal in Berlin, Germany, utilized online Py-GC/MS to analyze pre-extracted residues, revealing DDA as one of the most abundant DDT-related compounds released, implying a strong, non-covalent association with the particulate matter researchgate.net. This application provides crucial information on the long-term environmental reservoirs and fate of DDA.
Method Validation, Quality Control, and Interlaboratory Comparisons in Environmental and Biomonitoring Studies
Ensuring the reliability and accuracy of analytical data is paramount in environmental and biomonitoring studies of this compound. Rigorous method validation, consistent quality control (QC), and successful interlaboratory comparisons are essential for generating data that are defensible, comparable across different studies, and suitable for regulatory decision-making and risk assessment. These procedures establish the performance characteristics of an analytical method and ensure it remains in control over time.
Establishment of Limits of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
These limits are crucial for determining a method's suitability for a specific application, such as monitoring low-level environmental contamination or assessing human exposure. For the analysis of DDA in human urine, a method utilizing gas chromatography with an electron capture detector (GC-ECD) established an LOD of 0.1 µg/L. For confirmatory analysis using gas chromatography-mass spectrometry (GC-MS), the LOD was determined to be 2 µg/L nih.gov.
LOD and LOQ for this compound Analysis
| Parameter | Value | Analytical Method | Matrix | Source |
|---|---|---|---|---|
| Limit of Detection (LOD) | 0.1 µg/L | GC-ECD | Human Urine | nih.gov |
| Limit of Detection (LOD) | 2 µg/L | GC-MS (Confirmatory) | Human Urine | nih.gov |
Assessment of Accuracy, Precision, and Recoveries
Method validation extensively assesses accuracy, precision, and recovery to ensure data quality.
Accuracy refers to the closeness of a measured value to the true or accepted value. It is often evaluated by analyzing certified reference materials or spiked samples and is expressed as a percentage of the known value. Acceptable accuracy for similar analytical methods often falls within a range of 95% to 103%.
Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For the analysis of DDA in urine, a method was reported to have an RSD of 12%, indicating its repeatability nih.gov.
Recovery is a measure of the efficiency of an analytical procedure, particularly the extraction step. It is determined by analyzing samples spiked with a known concentration of the analyte and calculating the percentage of the analyte that is successfully measured. For many environmental analyses, mean recoveries in the range of 79% to 97% are considered acceptable.
Validation Parameters for Analytical Methods
| Parameter | Reported Value/Range | Analyte/Method Context | Source |
|---|---|---|---|
| Precision (RSD) | 12% | This compound in urine | nih.gov |
| Typical Accuracy | 95.2% - 102.9% | General chromatographic methods | |
| Typical Recovery | 79% - 97% | General microextraction methods |
Utilization of Surrogate Standards and Internal Standards for Analytical Rigor
The use of surrogate and internal standards is a critical component of quality control in the analysis of DDA, enhancing the rigor and reliability of the results.
Internal Standards (IS) are compounds added to every sample, standard, and blank at a known concentration before analysis. An ideal internal standard is chemically similar to the analyte but not naturally present in the samples. It is used to correct for variations in instrument response and sample volume. For example, in the analysis of pesticides, a compound like dibutyl chlorendate might be used as an internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which compensates for minor fluctuations during the injection and detection process.
Surrogate Standards are added to samples before any extraction or cleanup steps. These are compounds that are also chemically similar to the analyte (e.g., an isotopically labeled version of DDA) but are not expected to be in the original sample. Surrogates are used to monitor the efficiency of the entire sample preparation process. The recovery of the surrogate standard provides a measure of analyte loss that may have occurred during extraction and cleanup, allowing the final reported concentration of DDA to be corrected for these procedural inefficiencies.
By incorporating these standards, analytical laboratories can account for matrix effects and procedural variability, thereby improving the accuracy and precision of DDA quantification in complex environmental and biological samples.
Bis 4 Chlorophenyl Acetic Acid As a Biomarker in Exposure Assessment Studies
Utility in Human Exposure Assessment
The measurement of DDA in human samples, particularly urine, is a valuable method for determining recent exposure to DDT. researchgate.net This is because DDA is formed and excreted relatively quickly after the body absorbs DDT. researchgate.net
Occupational Exposure Biomonitoring (e.g., Pesticide Applicators)
Biomonitoring for DDA is an effective strategy for assessing occupational exposure to DDT, especially for individuals involved in its application. nih.gov Studies of pesticide applicators have demonstrated a direct correlation between their work activities and urinary DDA levels.
For instance, research conducted on DDT applicators in Swaziland and South Africa revealed significantly higher mean DDA levels during the spray season compared to the post-season. nih.govresearchgate.net This highlights the utility of DDA as a biomarker for current exposure in high-risk occupational groups.
Table 1: Mean Urinary DDA Levels in DDT Applicators
| Time of Measurement | Mean DDA Level (μg/L) |
|---|---|
| During Spray Season | 59 |
| Post-Spray Season | 11 |
Data from a study of DDT applicators in Swaziland and South Africa, showing a significant decrease in urinary DDA levels after the spray season. nih.govresearchgate.net
Residential and General Population Exposure Surveillance
Urinalysis for DDA is a feasible and effective method for monitoring low-level residential and general population exposure to DDT. nih.govresearchgate.net As DDT was once widely used in agriculture and for public health purposes, such as malaria control, populations may have been exposed through various environmental pathways. epa.gov The presence of DDA in the urine of the general population can indicate ongoing or recent exposure to DDT from sources like contaminated food or indoor residual spraying. healthmatters.iomalariaworld.org
Correlation with Historical and Current DDT Exposure Levels and Body Burden
The measurement of DDA is particularly useful for distinguishing between recent and past exposure to DDT. DDA excretion is directly linked to current exposure to DDT or its metabolite Dichlorodiphenyldichloroethane (DDD), but not to Dichlorodiphenyldichloroethylene (DDE), which is a marker of historical exposure. researchgate.net
DDT and its lipophilic metabolites, like DDE, can accumulate in the body's fatty tissues and persist for long periods. nih.govorst.edu Therefore, while blood or adipose tissue levels of DDE may reflect a person's cumulative lifetime exposure, or body burden, urinary DDA levels provide a snapshot of more recent intake. researchgate.netnih.gov Studies have shown that after exposure ceases, DDA excretion returns to baseline levels much more quickly than the decline in DDE body burden. researchgate.net
Applications in Wildlife Exposure Surveillance and Ecological Monitoring
Monitoring DDA in wildlife can provide valuable insights into the environmental contamination and ecological impact of DDT. orst.edu
Identification of Contamination Sources and Exposure Pathways
The presence of DDA and other DDT metabolites in wildlife can help identify sources of contamination and trace exposure pathways through the food web. d-nb.info For example, domestic fowl have been proposed as sentinel species for monitoring environmental DDT contamination, as DDA levels in their feces can indicate recent exposure. researchgate.net High levels of DDT and its metabolites in fish and fish-eating birds can signal contamination of aquatic ecosystems. nih.govresearchgate.net
A study of the Teltow Canal in Berlin, Germany, found that while DDT and DDD were the predominant residues in the sediment, the water was mainly contaminated with the more polar DDA, indicating a transformation and mobilization of the parent compounds. dss.go.th
Table 2: DDT Residues in Teltow Canal Sediment
| Compound | Maximum Concentration (mg/kg dry weight) |
|---|---|
| DDT (o,p'- and p,p'-DDT) | 0.05 |
| DDD | >1 |
| DDE | 0.2 |
| DDA | Not significant |
This table shows the distribution of DDT and its metabolites in the sediment of the Teltow Canal, highlighting the conversion of DDT to DDD and DDE. dss.go.th
Assessment of Environmental Remediation Effectiveness
The monitoring of DDA levels in the environment can be a useful tool for assessing the effectiveness of remediation efforts at sites contaminated with DDT. A decline in DDA concentrations in water or in the tissues of local wildlife following remediation activities would indicate a reduction in the bioavailability of the parent DDT compounds. nih.gov
However, remediation activities such as dredging can also lead to the remobilization of DDA from contaminated sediments, potentially causing a temporary increase in water contamination. d-nb.info Therefore, monitoring DDA levels is crucial for evaluating both the positive and negative impacts of remediation strategies. researchgate.net
Methodological Advancements in Biomonitoring Protocols
The accurate quantification of Bis(4-chlorophenyl)acetic acid (DDA) in biological matrices is fundamental to its use as a biomarker for assessing exposure to Dichlorodiphenyltrichloroethane (DDT). Over the decades, analytical methods have evolved significantly, driven by the need for increased sensitivity, specificity, and higher throughput to support large-scale epidemiological and environmental monitoring studies.
Early research into DDT metabolism utilized methods such as colorimetric tests for the detection of DDA. researchgate.net However, these techniques lacked the specificity and sensitivity required for robust exposure assessment. The advent of chromatographic techniques marked a significant leap forward. Gas chromatography (GC) coupled with an electron capture detector (GC-ECD) offered substantially improved sensitivity. A common protocol involved the extraction of DDA from urine, followed by a derivatization step, often using agents like pentafluorobenzyl bromide, to make the polar DDA molecule volatile enough for GC analysis. researchgate.netnih.gov This derivatized ester could then be detected by GC-ECD with high sensitivity. researchgate.netnih.gov
While sensitive, GC-ECD can be susceptible to interferences from co-extracted compounds in complex biological samples. The subsequent adoption of gas chromatography-mass spectrometry (GC-MS) provided a crucial advancement in specificity. By monitoring for specific mass-to-charge ratio ions of the derivatized DDA, GC-MS allows for confident confirmation of the analyte's identity, reducing the likelihood of false positives. researchgate.netnih.gov Research has demonstrated that GC-MS is a reliable method for confirming DDA in urine, although it may have a higher limit of detection compared to the highly sensitive GC-ECD. researchgate.netnih.gov For instance, one validated method reported a limit of detection for DDA in urine of 0.1 µg/L by GC-ECD and 2 µg/L by GC-MS. researchgate.netnih.gov
The most recent and significant advancements in DDA biomonitoring involve the application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). semanticscholar.orgdocumentsdelivered.comresearchgate.net This technology has become the preferred tool for many modern biomonitoring applications for several reasons. A key advantage of LC-MS/MS is that it can often directly analyze polar compounds like DDA without the need for a derivatization step. researchgate.net This simplifies sample preparation, reduces analysis time, and minimizes potential errors associated with the derivatization reaction.
LC-MS/MS offers exceptional selectivity and sensitivity, frequently achieving limits of detection in the nanogram per liter (ng/L) range, which is significantly lower than typical GC-based methods. documentsdelivered.comresearchgate.net This enhanced sensitivity is critical for assessing low-level environmental exposures in the general population, where DDA concentrations may be very low. The ability to automate the entire process from sample injection to data analysis makes LC-MS/MS highly suitable for high-throughput analysis, a necessity for large cohort studies. researchgate.net The evolution of these analytical platforms continues to improve the accuracy and efficiency of DDA as a key biomarker in DDT exposure assessment.
Table 1: Comparison of Analytical Methods for DDA Biomonitoring
Research on Biological Activities and Mechanistic Pathways of Bis 4 Chlorophenyl Acetic Acid
Immunomodulatory Effects
The immunomodulatory properties of Bis(4-chlorophenyl)acetic acid are primarily understood in the context of its role as a metabolite of DDT. Research suggests that DDT and its metabolites can influence the immune system, though studies focusing specifically on this compound are limited.
Modulation of Humoral Immune Responses
Specific research detailing the direct modulation of humoral immune responses by this compound is not extensively available. Humoral immunity involves the production of antibodies by B lymphocytes in response to antigens. The immunomodulatory effects of DDT and its metabolites as a group have been studied, but the precise contribution of this compound to these effects remains an area requiring more targeted investigation.
Influence on Cell-Mediated Immune Responses
Similar to humoral immunity, the direct influence of this compound on cell-mediated immune responses is not well-documented in dedicated studies. Cell-mediated immunity is driven by T lymphocytes and is crucial for combating intracellular pathogens and cancerous cells. While studies on DDT have indicated alterations in T-cell function, the specific role of its metabolite, this compound, in these processes has not been clearly elucidated.
Impact on Phagocytosis
Phagocytosis is a critical process in the innate immune system where cells such as macrophages engulf and digest cellular debris, pathogens, and foreign substances. Some research indicates that this compound may have an impact on this process. One study has suggested that this compound can stimulate phagocytosis, which could, in turn, contribute to the reduction of tumor cell growth nih.gov. However, the broader implications and mechanisms of this effect require more comprehensive research. Studies on DDT have shown that it can induce structural and functional derangements in macrophages, which are key phagocytic cells nih.gov. These changes include alterations in cell morphology and the production of inflammatory mediators, which could indirectly influence phagocytic activity.
Neurobiological Research
The neurobiological effects of this compound are also an area of ongoing research, with some evidence suggesting potential neuroprotective mechanisms and interactions with key biological pathways.
Exploration of Neuroprotective Mechanisms
There is some indication that this compound may possess neuroprotective properties nih.gov. The potential mechanisms underlying these effects are not yet fully understood. Research in the broader context of DDT and its metabolites has highlighted their neurotoxic potential, including interference with sodium channels in neurons researchgate.net. However, the specific neuroprotective actions of this compound, independent of its precursor, warrant further investigation to determine its potential therapeutic or harmful effects on the nervous system.
Investigation of Prostaglandin (B15479496) Synthesis Inhibition
One of the potential mechanisms underlying the biological activities of this compound is the inhibition of prostaglandin synthesis nih.gov. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the enzymes that produce prostaglandins, such as cyclooxygenases, compounds can exert anti-inflammatory effects. This inhibition of prostaglandin synthesis has been suggested as a possible explanation for the anti-inflammatory and potential neuroprotective effects of this compound nih.gov. However, detailed studies specifically characterizing the inhibitory effects of this compound on prostaglandin synthesis are limited.
Research on Antihypertensive Potential
This compound, also known as DDA, is classified under the Medical Subject Headings (MeSH) as an antihypertensive agent nih.gov. Antihypertensive agents are used to treat high blood pressure, though the specific mechanism for DDA is not fully elucidated nih.govnih.gov. Research involving the intravenous infusion of DDA in rats has provided insights into its physiological effects. In one study, an infusion of 100 mg/kg of DDA over 90 minutes resulted in a significant decrease of approximately 20% in the glomerular filtration rate (GFR) nih.gov. During this experiment, there was no observed change in the mean arterial blood pressure (MABP) nih.gov.
However, when the dosage was increased to 200 mg/kg over the same period, a more dramatic effect was observed. This higher dose led to a 60% decrease in GFR and was accompanied by a significant reduction in MABP, which fell from 125 to 60 mmHg nih.gov. Further experiments on isolated kidneys, where perfusion pressure was kept constant, indicated that a high concentration of DDA could cause acute renal failure, suggesting a direct effect on nephron function independent of its impact on blood pressure nih.gov.
While the direct mechanism for DDA remains under investigation, studies on its parent compound, acetic acid, have suggested a potential pathway. Research in spontaneously hypertensive rats has shown that acetic acid significantly reduces blood pressure and renin activity nih.govresearchgate.net. This suggests that the reduction in blood pressure may be linked to the renin-angiotensin system, specifically through the reduction of renin activity and a subsequent decrease in angiotensin II nih.govresearchgate.net.
Table 1: In Vivo Effects of this compound on Renal Function and Blood Pressure in Rats
| Dosage | Duration | Effect on Glomerular Filtration Rate (GFR) | Effect on Mean Arterial Blood Pressure (MABP) | Source |
|---|---|---|---|---|
| 100 mg/kg (IV) | 90 min | ~20% decrease | No significant change | nih.gov |
| 200 mg/kg (IV) | 90 min | 60% decrease | Decreased from 125 to 60 mmHg | nih.gov |
Studies on Potential Antitumoral Activities
The direct antitumoral activity of this compound is not well-established in the available research. However, studies on structurally related compounds and derivatives have explored their potential as anticancer agents. It is important to note that the parent compound from which DDA is metabolized, DDT, is considered likely to be a human carcinogen healthmatters.io.
Research has been conducted on various synthetic derivatives that incorporate the bis(4-chlorophenyl) chemical moiety. For instance, a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines researchgate.net. One compound from this series, designated 4u, was found to be the most potent, with IC50 values ranging from 5.1 to 10.1 μM researchgate.net. Further analysis showed that this compound could induce cellular apoptosis through the activation of caspases-9/3 and effectively reduced tumor growth in vivo researchgate.net.
Table 2: Antitumoral Activity of Compounds Structurally Related to this compound
| Compound/Derivative Class | Target/Activity | Cell Lines/Model | Source |
|---|---|---|---|
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | Antiproliferative, induces apoptosis | MGC-803, EC-109, MCF-7, SMMC-7721 | researchgate.net |
| 4-Chlorophenylacetic acid | Aromatase inhibitor, antagonizes estrogen signaling | Estrogen-induced mammary tumorigenesis model | medchemexpress.com |
| 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates | Antitumor activity | P-388 lymphocytic leukemia, L-1210 lymphoid leukemia | nih.gov |
Interactions with Cellular and Molecular Targets
The biological effects of this compound and related compounds are mediated through their interactions with specific enzymes and cellular receptors.
The potential antihypertensive effect of DDA may be linked to enzyme modulation within the renin-angiotensin system. Studies on acetic acid have demonstrated a significant reduction in renin activity, which in turn leads to lower levels of angiotensin II and a decrease in blood pressure nih.govresearchgate.net. Although this has not been confirmed for DDA specifically, its classification as a substituted acetic acid suggests this as a plausible mechanism for investigation.
In the context of anticancer research, the related compound 4-Chlorophenylacetic acid acts as a potent inhibitor of the enzyme aromatase medchemexpress.com. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer medchemexpress.com. This demonstrates that the phenylacetic acid scaffold can be associated with specific enzyme inhibition.
Research has shown that DDA, as a metabolite of the pesticide DDT, can interact with nuclear receptors. Specifically, studies have investigated whether DDT isomers and their metabolites, including p,p'-DDA, can bind to and transcriptionally activate the human estrogen receptor (hER) ebi.ac.uk. This interaction with the estrogen receptor indicates that DDA may have endocrine-disrupting properties by mimicking or interfering with the action of natural hormones.
Structure-Activity Relationship (SAR) Studies for Observed Biological Effects
Structure-activity relationship (SAR) studies help to understand how the chemical structure of a compound influences its biological activity. While direct and comprehensive SAR studies on this compound are limited, analysis of related compounds provides valuable insights.
The presence of two 4-chlorophenyl groups is a defining feature. The difference in activity between this compound and 4-Chlorophenylacetic acid (which has only one such group) is significant. The latter shows potent activity as an aromatase inhibitor, suggesting that the single substituted phenylacetic acid structure is sufficient for this specific enzyme interaction medchemexpress.com. The addition of the second 4-chlorophenyl group in DDA leads to different biological activities, such as its interaction with the estrogen receptor and its classification as an antihypertensive agent nih.govebi.ac.uk.
Interdisciplinary Research and Future Directions
The study of Bis(4-chlorophenyl)acetic acid (DDA), a primary and water-soluble metabolite of the persistent insecticide Dichlorodiphenyltrichloroethane (DDT), is entering a new phase of interdisciplinary research. Advances in technology and computational science are providing novel tools to understand its environmental behavior, biological effects, and potential for remediation. This section explores the future directions of DDA research, focusing on the integration of advanced analytical techniques, predictive modeling, and the implications for global environmental policy.
Q & A
Q. What are the recommended methods for identifying and characterizing Bis(4-chlorophenyl)acetic acid in synthetic mixtures?
To confirm the identity and purity of this compound, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the aromatic proton environments and confirm substitution patterns at the 4-chlorophenyl groups .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak ([M+H]) at m/z 295.0 (CHClO) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ = 254 nm) to assess purity and resolve co-eluting impurities .
Q. How can researchers synthesize this compound with high yield and minimal byproducts?
A two-step methodological approach is recommended:
Friedel-Crafts Alkylation : React 4-chlorophenylacetic acid with 4-chlorobenzyl chloride using AlCl as a catalyst in anhydrous dichloromethane. Optimize stoichiometry (1:1.2 molar ratio) to minimize di-substituted byproducts .
Acid-Catalyzed Cyclization : Treat intermediates with concentrated HSO at 60°C for 2 hours to enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) .
Yield improvements (>85%) are achievable through inert atmosphere conditions (N) and controlled temperature gradients .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Adhere to the following safety measures:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles to prevent dermal/ocular exposure .
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity during synthesis or weighing to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can factorial design optimize experimental parameters for this compound synthesis?
Implement a 2 factorial design to evaluate the impact of variables:
- Factors : Catalyst concentration (AlCl), temperature, reaction time.
- Responses : Yield, purity, byproduct formation.
For example, a 2 design (8 experiments) identifies interactions between factors. Use ANOVA to determine significance (p < 0.05) and derive optimal conditions (e.g., 0.1 M AlCl, 60°C, 4 hours) .
Q. How should researchers address contradictions in toxicity data for this compound across studies?
Apply meta-analytical frameworks to resolve discrepancies:
- Data Harmonization : Normalize toxicity metrics (e.g., LD, EC) across studies using species-specific scaling factors .
- Sensitivity Analysis : Test robustness by excluding outlier datasets or adjusting for confounding variables (e.g., solvent polarity in bioassays) .
- Mechanistic Validation : Cross-reference in vitro cytotoxicity (e.g., HepG2 cell assays) with computational QSAR models to verify dose-response relationships .
Q. What advanced analytical techniques are suitable for environmental fate studies of this compound?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantify trace levels (ppb) in water/soil matrices using isotope-labeled internal standards (e.g., -Bis(4-chlorophenyl)acetic acid) .
- Photodegradation Studies : Use simulated sunlight (Xe arc lamp, λ > 290 nm) to assess half-life in aqueous solutions. Monitor degradation products via time-resolved MS/MS .
Q. How can researchers elucidate the degradation pathways of this compound in microbial systems?
Q. What crystallographic methods resolve the solid-state structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (7:3 v/v). Solve structure using SHELXTL software; refine anisotropic displacement parameters (R < 0.05) .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Cl···H hydrogen bonds) to explain packing motifs .
Q. How do structural modifications of this compound influence its bioactivity?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., methyl esters, fluorinated derivatives) and test against target enzymes (e.g., cytochrome P450).
- Docking Simulations : Use AutoDock Vina to predict binding affinities to receptor sites, correlating with experimental IC values .
Q. What methodologies validate the environmental persistence of this compound in regulatory contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
